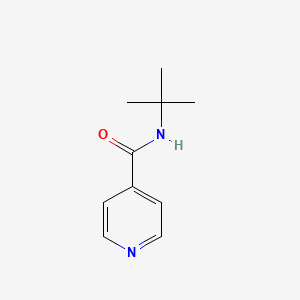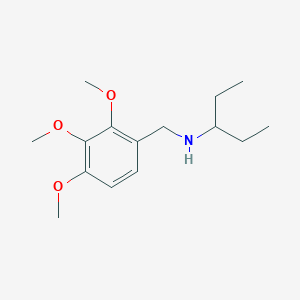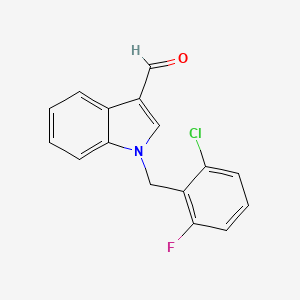
1,3-ジオキソ-2-(ピリジン-3-イルメチル)イソインドリン-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C15H10N2O4. This compound is characterized by the presence of a pyridine ring attached to an isoindoline core, which is further substituted with carboxylic acid and dioxo groups. It is used in various scientific research applications due to its unique chemical structure and properties.
科学的研究の応用
1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with amines.
Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the isoindoline core.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the dioxo groups and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring and isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
作用機序
The mechanism of action of 1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 1,3-Dioxo-2-(pyridin-2-ylmethyl)isoindoline-5-carboxylic acid
- 1,3-Dioxo-2-(pyridin-4-ylmethyl)isoindoline-5-carboxylic acid
- 1,3-Dioxo-2-(quinolin-3-ylmethyl)isoindoline-5-carboxylic acid
Uniqueness
1,3-Dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-13-11-4-3-10(15(20)21)6-12(11)14(19)17(13)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXCNFVPMENIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355101 |
Source


|
| Record name | 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348125-25-7 |
Source


|
| Record name | 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
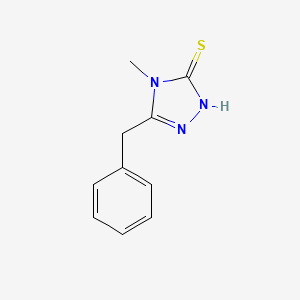

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)

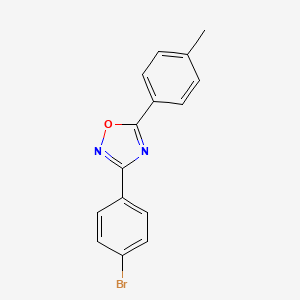
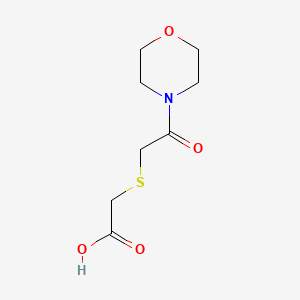
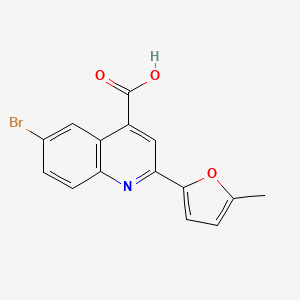

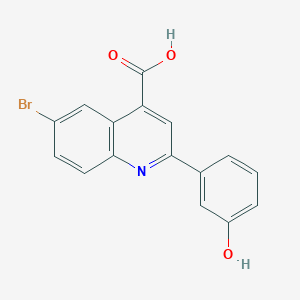
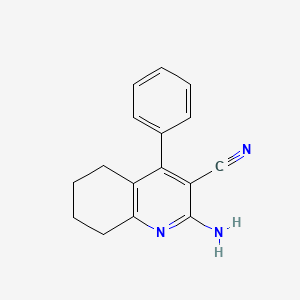
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
